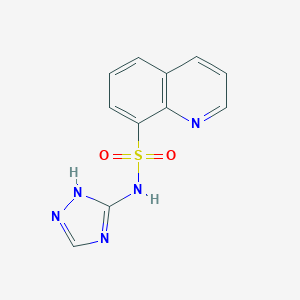

![molecular formula C16H14N2O2 B277364 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone CAS No. 380644-81-5](/img/structure/B277364.png)

1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

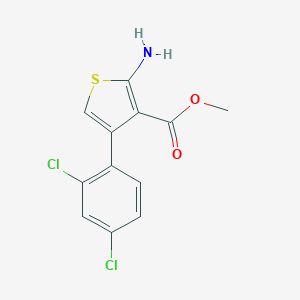

1-[4-(1H-Benzimidazol-2-ylmethoxy)phenyl]ethanone is a chemical compound . It is a biochemical used for proteomics research . The molecular formula of this compound is C16H14N2O2 and it has a molecular weight of 266.29 g/mol.

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide was described in two steps . In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .Molecular Structure Analysis

The structure of similar compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy . For instance, in the 1H NMR spectrum of a similar compound, nine aromatic protons appeared as a multiplet in the range of δ 7.23–7.84 ppm .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described . For example, the reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, in the IR spectrum of a similar compound, the NH benzimidazole appeared at 3226 cm−1, the CH arom at 3040 cm−1, the C=O at 1731 cm−1, the C=N at 1186 cm−1, and the C–S at 649 cm−1 .Aplicaciones Científicas De Investigación

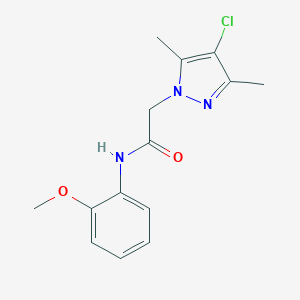

Synthesis of Benzimidazole Derivatives

Benzimidazole and its derivatives can be synthesized through various methods . For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione can react with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . These synthetic methods are crucial for producing benzimidazole compounds for further research and application .

Antimicrobial Activity

Benzimidazole compounds have shown promising antimicrobial activity. For example, certain derivatives have been found to exhibit potent in vitro antimicrobial activity against various pathogens such as E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans, and A. niger .

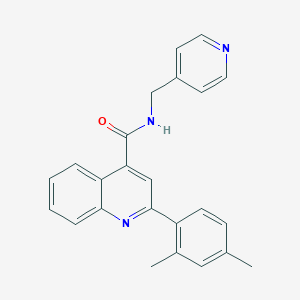

Anticancer Activity

Benzimidazole derivatives have been postulated as biologically active compounds and display different types of biological activity, such as anticancer . They can inhibit various enzymes involved in cancer progression, making them potential candidates for anticancer drug development .

Anti-HIV Activity

Some benzimidazole derivatives have shown anti-HIV activity . They can inhibit the replication of the HIV virus, providing a potential avenue for the development of new anti-HIV drugs .

Anticonvulsant Activity

Benzimidazole compounds have also been studied for their anticonvulsant properties . They can potentially be used in the treatment of epilepsy and other seizure disorders .

Antimalarial Activity

Benzimidazole derivatives have demonstrated antimalarial activity . They can inhibit the growth of Plasmodium parasites, the causative agents of malaria .

Anti-Inflammatory Activity

Benzimidazole compounds have shown anti-inflammatory activity . They can potentially be used in the treatment of various inflammatory diseases .

Enzymatic Inhibition

Benzimidazole derivatives have been found to inhibit various enzymes . This enzymatic inhibition can have a wide range of therapeutic uses .

Mecanismo De Acción

Target of Action

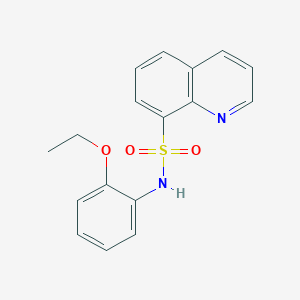

The primary target of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone is cyclooxygenase (COX) . COX is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in inflammation and other physiological functions.

Mode of Action

The compound interacts with COX through a process known as molecular docking . The docking of the compound with COX showed a free energy of -5.26 kcal/mol, indicating a strong interaction . This interaction can inhibit the activity of COX, thereby reducing the production of prostaglandins.

Pharmacokinetics

The compound’s molecular weight of 26629 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Result of Action

The result of the compound’s action is a potential reduction in inflammation and pain due to the inhibition of prostaglandin production . This makes the compound a potential candidate for the development of new anti-inflammatory drugs.

Direcciones Futuras

The future directions for the study of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery . The synthesis of new derivatives and the investigation of their properties could also be a promising area of research .

Propiedades

IUPAC Name |

1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-11(19)12-6-8-13(9-7-12)20-10-16-17-14-4-2-3-5-15(14)18-16/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWDXHPXLNPMPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]benzoic acid](/img/structure/B277282.png)

![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277287.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277289.png)

![6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B277295.png)

![1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine](/img/structure/B277302.png)

![4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B277304.png)

![4-bromo-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B277305.png)